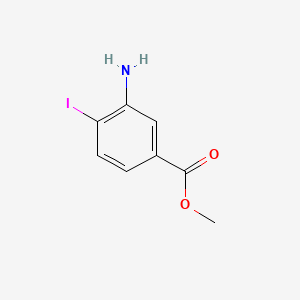

3-氨基-4-碘苯甲酸甲酯

概述

描述

Synthesis Analysis

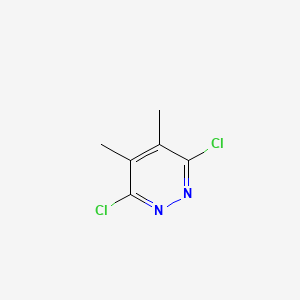

The synthesis of methyl benzoate derivatives typically involves a series of reactions including esterification, catalytic hydrogenation, amination, and nitration. For example, the synthesis of Methyl 3-methyl-4-[(1-oxobuthyl)amino]-5-nitrobenzoate involves esterification and catalytic hydrogenation followed by acylamination and nitration . Similarly, the synthesis of Methyl 4-butylamino-3-methyl-5-aminobenzoate is achieved through nitration and reduction, with a focus on optimizing factors such as the ratio of mixed acid and nitration time . These methods could potentially be adapted for the synthesis of Methyl 3-amino-4-iodobenzoate by incorporating an appropriate iodination step.

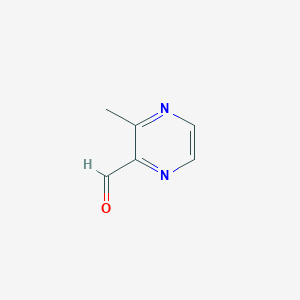

Molecular Structure Analysis

The molecular structure of methyl benzoate derivatives can be complex, with various functional groups attached to the benzene ring. For instance, Methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate features a tricyclic ring system with an exocyclic carbonyl group and a methyl ester group . The molecular structure is often confirmed using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice.

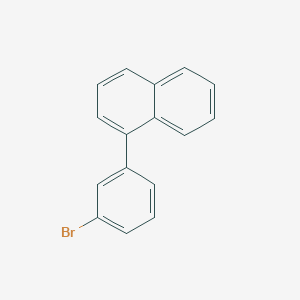

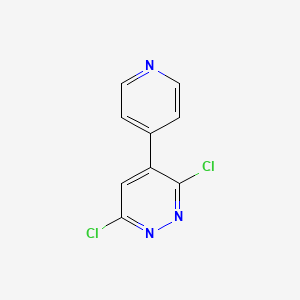

Chemical Reactions Analysis

Methyl benzoate derivatives can undergo a variety of chemical reactions. The iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones, for example, produces 2-aryl quinazolin-4(3H)-ones, demonstrating the reactivity of the amino group in such compounds . The reactivity of the nitro group is highlighted in the synthesis of Methyl 4-isonicotinamidobenzoate, where the reaction of methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride leads to the formation of a new amide bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl benzoate derivatives are influenced by their molecular structure. The presence of different substituents such as amino, nitro, or iodine groups can affect properties like melting point, solubility, and reactivity. For example, the synthesis of Methyl 2-amino-5-fluorobenzoate involves optimizing the yield and purity of the compound, with the final product characterized by melting point, IR, NMR, and GC-MS . The hydrogen bonding patterns observed in compounds like Methyl 4-isonicotinamidobenzoate monohydrate also play a significant role in determining the crystal structure and stability of the compound .

科学研究应用

铜促进的合成中的 N-芳基化

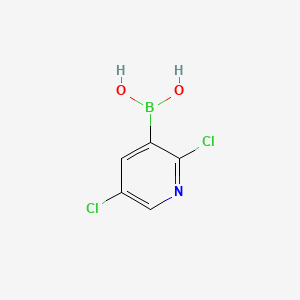

3-氨基-4-碘苯甲酸甲酯用于硼酸的铜促进的 N-芳基化。这种方法在合成甲基咔唑-3-甲酸酯衍生物中是有效的,而甲基咔唑-3-甲酸酯衍生物在合成天然存在的咔唑生物碱(如克劳辛 C、克劳辛 H 等)中具有重要意义 (Rasheed 等人,2014 年)。

千克级规模上的二氟甲基化

在工业和研究环境中,3-氨基-4-碘苯甲酸甲酯会发生二氟甲基化。该工艺已被证明在千克级规模上是安全且实用的,展示了其在大规模化学生产中的可行性 (Sperry & Sutherland,2011 年)。

代谢和排泄研究

对 3-氨基-4-碘苯甲酸甲酯的研究包括研究其在各种物种中的代谢和排泄。此类研究提供了对不同生物体中代谢途径和排泄模式的见解,突出了物种特异性的代谢反应 (Wold、Smith 和 Williams,1973 年)。

氨基羰基化反应

该化合物用于涉及碘苯和碘代烯烃的氨基羰基化反应。这些反应对于合成羧酰胺和 2-氧代-羧酰胺型衍生物至关重要,展示了其在有机合成中的多功能性 (Müller 等人,2005 年)。

在费希尔酯化实验中

它还用于费希尔酯化实验,这是有机化学教育和研究中的一项重要反应。这突出了其作为教学工具的效用及其在学术环境中的相关性 (Kam、Levonis 和 Schweiker,2020 年)。

不常见糖的合成

此外,3-氨基-4-碘苯甲酸甲酯参与合成不常见的糖,如 4-氨基-2,3-不饱和糖,这与核苷抗生素的研究相关 (Watanabe、Goody 和 Fox,1970 年)。

抑制活性研究

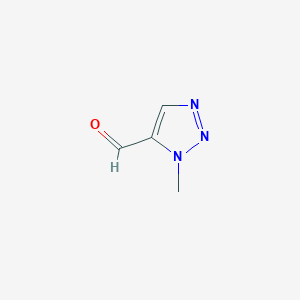

此外,它用于合成 1,2,4-三唑衍生物,以研究其生物活性,特别是关注利尿和抗利尿作用 (Kravchenko,2018 年)。

传感器开发

3-氨基-4-碘苯甲酸甲酯还用于开发金属离子检测的荧光传感器,展示了其在分析化学和生物成像中的重要性 (Ye 等人,2014 年)。

有机合成中的羰基化环化

它在钯催化的羰基化反应中发挥作用。根据取代基的不同,它有助于合成各种化合物,展示了其在创建复杂有机分子中的效用 (Ács 等人,2006 年)。

晶体结构分析

该化合物对于晶体结构分析至关重要,它提供了对分子相互作用和堆积的见解,这在材料科学和药物研究中至关重要 (Portilla 等人,2007 年)。

抗菌活性研究

最后,3-氨基-4-碘苯甲酸甲酯用于合成新型三唑进行抗菌筛选。这强调了其在药物研究和开发新的抗菌剂中的重要性 (Gupta & Mishra,2017 年)。

安全和危害

作用机制

Mode of Action

It is known that the compound can undergo c-n bond formation via cu-catalyzed cross-coupling with boronic acids . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the biochemical processes of the target cells .

Biochemical Pathways

The compound’s ability to undergo c-n bond formation suggests that it may be involved in the synthesis of carbazole alkaloids . These alkaloids are known to have various biological activities, including anti-inflammatory, antiviral, and anticancer effects .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Given its potential involvement in the synthesis of carbazole alkaloids, it may contribute to the biological activities associated with these compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-amino-4-iodobenzoate. For instance, the compound should be stored in a dark place, sealed in dry, and at room temperature to maintain its stability . Furthermore, it is recommended to avoid dust formation and ensure adequate ventilation when handling the compound .

属性

IUPAC Name |

methyl 3-amino-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEBNIVVLJEIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616435 | |

| Record name | Methyl 3-amino-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-4-iodobenzoate | |

CAS RN |

412947-54-7 | |

| Record name | Methyl 3-amino-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B1321562.png)

![6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1321563.png)

![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)

![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)